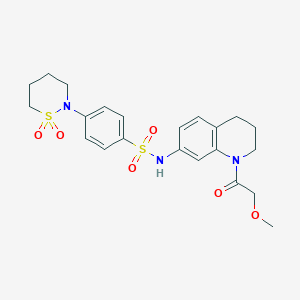

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide core and a tetrahydroquinoline moiety substituted with a 2-methoxyacetyl group. The compound’s synthesis likely involves multi-step reactions, including sulfonamide coupling, ring-opening of thiazinane precursors, and functionalization of the tetrahydroquinoline scaffold, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S2/c1-31-16-22(26)24-12-4-5-17-6-7-18(15-21(17)24)23-33(29,30)20-10-8-19(9-11-20)25-13-2-3-14-32(25,27)28/h6-11,15,23H,2-5,12-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZCAUHUGOYAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various diseases.

Chemical Structure and Synthesis

The compound features a thiazinan ring with a dioxido group and a sulfonamide moiety linked to a tetrahydroquinoline derivative. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications. Key synthetic steps include:

- Formation of the thiazinan ring : Often initiated from simpler precursors through cyclization reactions.

- Introduction of the dioxido group : Achieved by oxidation reactions.

- Attachment of the tetrahydroquinoline unit : This is done through nucleophilic substitution or coupling reactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazinan compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have demonstrated that the compound can induce cytotoxic effects on cancer cell lines. The biological activity is often assessed using the MTT assay to evaluate cell viability after treatment with varying concentrations of the compound. For example:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

This data suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity.

The proposed mechanism of action includes:

- Reactive Oxygen Species (ROS) Generation : Compounds similar to this one have been shown to increase ROS levels in cells, leading to oxidative stress and apoptosis in target cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, disrupting cellular homeostasis.

Case Studies

Several studies have explored the biological activity of compounds related to the target molecule:

- Antiparasitic Activity : In a study focusing on tropical diseases, derivatives were tested against Leishmania and Trypanosoma species. Results indicated effective inhibition at concentrations below 10 µM, correlating with structural features similar to those found in quinones .

- Cytotoxicity in Cancer Research : A comparative study assessed various thiazinan derivatives for their anticancer potential. The results highlighted significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range.

Scientific Research Applications

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule with significant potential in scientific research, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Structural Characteristics

The compound features a thiazinane ring, which incorporates both sulfur and nitrogen atoms, along with a sulfonamide group and a tetrahydroquinoline moiety. These structural elements contribute to its unique chemical properties and biological activities.

| Structural Feature | Description |

|---|---|

| Thiazinane Ring | Contains sulfur and nitrogen, enhancing reactivity |

| Sulfonamide Group | Known for diverse biological activities |

| Tetrahydroquinoline | Contributes to pharmacological properties |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazolidinone derivatives can inhibit the growth of various cancer cell lines. A notable example includes compounds with similar structures demonstrating inhibition rates of over 70% against specific leukemia and CNS cancer cell lines in preliminary screenings .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of protein kinases, particularly CK2 (Casein Kinase 2), which is implicated in numerous cellular processes including growth and proliferation. Inhibition of CK2 has garnered interest due to its association with tumorigenesis. The mechanism of action typically involves binding to the active site of the kinase, thereby preventing its catalytic function .

Antimicrobial Properties

There are indications that derivatives of thiazine compounds possess antimicrobial activities. The presence of the sulfonamide group in the structure enhances its ability to interact with biological targets effectively .

Case Study 1: Anticancer Screening

In a study conducted by Güzel-Akdemir et al., various thiazolidinone derivatives were synthesized and tested against multiple cancer cell lines. The results highlighted significant cytotoxic effects against leukemia cell lines, suggesting that structural modifications could enhance their efficacy further .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of similar compounds to target proteins involved in cancer pathways. These studies provide insights into how structural variations can influence biological activity and help in designing more effective inhibitors .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The target compound’s synthesis may face challenges similar to compound 36 (32% yield, ), where steric hindrance from the 2-methoxyacetyl group could reduce efficiency. In contrast, intermediates like 37 achieve higher yields (80%) due to optimized protection/deprotection strategies .

- Functionalization: Unlike compound 35, which uses bromophenol for electrophilic substitution, the target compound’s tetrahydroquinoline moiety likely requires selective acylation (e.g., 2-methoxyacetyl) to avoid side reactions .

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are unavailable, insights can be drawn from analogs:

- Cytotoxicity: Compounds like 11a and 11b () were evaluated using sulforhodamine B (SRB) assays, a common method for anticancer screening . The target compound’s tetrahydroquinoline group may enhance membrane permeability compared to simpler sulfonamides.

Crystallographic and Analytical Tools

Structural characterization of similar compounds (e.g., 11a , 11b ) relies on techniques such as:

- X-ray crystallography : SHELX and ORTEP-3 () are widely used for determining bond lengths and angles in sulfonamide derivatives.

- Spectroscopy : NMR and IR data () confirm functional groups, with the target compound’s methoxyacetyl group likely showing distinct δ 3.3–3.5 ppm (^1H NMR) and 1700–1750 cm⁻¹ (C=O stretch in IR) .

Q & A

Basic: What are the critical steps and parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including sulfonylation, coupling of the thiazinane and tetrahydroquinoline moieties, and functional group modifications. Key parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in coupling steps .

- Reaction time : Extended reflux (6–12 hours) ensures complete cyclization of the tetrahydroquinoline ring .

Critical intermediates should be purified via column chromatography or recrystallization to ≥95% purity before proceeding .

Basic: Which spectroscopic techniques are optimal for structural characterization?

- NMR spectroscopy : - and -NMR identify proton environments (e.g., methoxyacetyl methyl at δ ~3.3 ppm) and confirm sulfonamide (-SO-NH-) connectivity .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] for C: 528.13) and detects fragmentation patterns .

- IR spectroscopy : Peaks at ~1340 cm (S=O asymmetric stretch) and ~1160 cm (S=O symmetric stretch) confirm sulfone groups .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Systematically modify the 2-methoxyacetyl group (e.g., replace with ethoxyacetyl or remove methoxy) to assess impact on target binding .

- Bioisosteric replacement : Substitute the thiazinane ring with oxazinanone or piperidine sulfone to evaluate metabolic stability .

- Biological testing : Screen analogs against enzyme targets (e.g., carbonic anhydrase IX) using fluorescence-based assays to quantify IC shifts .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Comparative analysis : Cross-reference activity data with structurally similar compounds (e.g., N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxyindolyl)acetamide, which shows anticancer activity) to identify trends .

- Dose-response validation : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out experimental variability .

- In silico modeling : Use molecular docking to assess binding affinity discrepancies caused by crystallographic vs. solution-state protein conformations .

Basic: What methodologies are used to assess biological activity in vitro?

- Enzyme inhibition assays : Measure IC via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterase inhibition) .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HCT-116) to quantify cytotoxicity at 48–72 hours .

- Protein binding studies : Employ surface plasmon resonance (SPR) to determine dissociation constants (K) for target proteins .

Advanced: What mechanistic approaches elucidate interactions with enzymatic targets?

- Site-directed mutagenesis : Introduce mutations (e.g., His64→Ala in carbonic anhydrase) to identify critical binding residues .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .

- X-ray crystallography : Resolve co-crystal structures to visualize hydrogen bonding between the sulfonamide group and catalytic zinc ions .

Basic: How can researchers optimize reaction yields and purity during synthesis?

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .

- pH control : Maintain basic conditions (pH 8–9) during sulfonamide formation to prevent hydrolysis .

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity (>99% by HPLC) .

Advanced: What computational strategies predict pharmacokinetic properties?

- QSAR modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to forecast bioavailability .

- MD simulations : Simulate 100-ns trajectories to assess membrane permeability via lipid bilayer penetration .

- CYP450 inhibition profiling : Use Schrödinger’s BioLuminate to predict metabolic interactions with cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.